molecular formula C17H20N2O3 B2614389 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide CAS No. 2097926-34-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide

Cat. No.: B2614389
CAS No.: 2097926-34-4
M. Wt: 300.358
InChI Key: QEJJJZBGZDJNED-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide is a synthetic organic compound intended for research and development purposes. This molecule features a benzodioxole group, a structural motif found in compounds with a range of documented research applications. For instance, benzodioxole derivatives have been utilized in the development of sensitive electrochemical sensors for the detection of toxic heavy metal ions like lead (Pb²⁺) . Furthermore, other research has highlighted the biological activity of certain benzodioxole-containing molecules; one study found that an amuvatinib derivative demonstrated efficacy in inhibiting mitochondrial function and selectively killing tumor cells under conditions of glucose starvation . The specific piperidine-carboxamide scaffold in this compound is a common pharmacophore in medicinal chemistry. This product is provided for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity, purity, and suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-17(19-7-5-14(6-8-19)13-2-3-13)18-10-12-1-4-15-16(9-12)22-11-21-15/h1,4,9H,2-3,5-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJJJZBGZDJNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the benzo[d][1,3]dioxole derivative with a piperidine derivative under specific conditions, such as the use of a base like cesium carbonate and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Cesium carbonate, potassium tert-butoxide

    Catalysts: Palladium on carbon, copper catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in cancer cells, it may induce apoptosis and cell cycle arrest by interacting with key proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

Compound 1a–1d [(±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(naphthalen-1-yl-substituted)piperidine-4-carboxamides]:

  • Structural Differences : These derivatives feature naphthalenyl substituents (e.g., propyl, hydroxyethyl, methoxyethyl, phenylethyl) on the piperidine nitrogen instead of the cyclopropylidene group.
  • Synthesis : Prepared via HATU-mediated coupling of piperidine-4-carboxylic acid derivatives with benzodioxole-methylamine, achieving >95% purity .
  • Biological Relevance : Evaluated as potent inhibitors, though specific targets are unspecified. The naphthalenyl groups may enhance hydrophobic binding compared to the cyclopropylidene group in the target compound .

Compound 17 [(±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((tert-butyldimethylsilyl)oxy)-1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide]:

  • Key Feature : Includes a silyl-protected hydroxyl group, enabling further functionalization. This contrasts with the target compound’s cyclopropylidene group, which lacks reactive handles .
Thiazole- and Cyclopropane-Containing Analogues

Compound 41 [1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-bromobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide]:

  • Structural Divergence : Replaces the piperidine ring with a thiazole core and substitutes the cyclopropylidene with a cyclopropane-carboxamide.
  • Synthesis: Synthesized via coupling of benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid with aminothiazole intermediates, yielding 32% purity .

Compound 74 [1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide]:

  • Modifications : Incorporates a methoxyphenyl-pyrrolidinyl benzoyl group on the thiazole, enhancing steric bulk and polarity compared to the target compound’s piperidine-carboxamide .
Spirocyclic and Aniline Derivatives

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one :

  • Core Difference : Features a ketone at the piperidine 4-position instead of a carboxamide.
  • Synthesis : Derived from 4-hydroxypiperidine and piperonyl chloride via oxidation, purified by silica chromatography .

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline :

  • Simplified Structure : Replaces the piperidine-carboxamide with a methylaniline group.
  • Crystallography: Exhibits non-planar aromatic rings (dihedral angles: 42.4° and 19.7°) and a C=N bond (1.27 Å), contrasting with the target compound’s flexible piperidine .

Comparative Analysis Table

Compound Class Key Substituent/Feature Synthesis Method Biological Activity (if reported) Unique Property
Piperidine-carboxamide Cyclopropylidene HATU-mediated coupling Not explicitly stated Conformational rigidity
Piperidine-carboxamide Naphthalenyl groups (1a–1d) HATU-mediated coupling Potent inhibitors Enhanced hydrophobicity
Thiazole-carboxamide Cyclopropane, bromophenyl (41) Acid-amine coupling Not reported Aromatic thiazole core
Spirocyclic ketone Piperidin-4-one Oxidation of piperidine Not reported Electrophilic ketone
Aniline derivative Methylaniline Reductive amination Not reported Non-planar aromatic system

Research Findings and Implications

  • Structural Flexibility vs. Rigidity : The cyclopropylidene group in the target compound likely reduces conformational entropy, improving target engagement compared to flexible naphthalenyl or hydroxyethyl substituents .
  • Synthetic Accessibility : Piperidine-carboxamides are consistently synthesized via HATU-mediated coupling, ensuring high yields (>95%) and scalability .
  • Biological Potential: While direct data on the target compound is absent, analogues with similar benzodioxole-piperidine scaffolds show inhibitory activity, suggesting therapeutic promise .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodioxole moiety and a piperidine ring, which are known to influence its biological activity. The molecular formula is C15H17NO3C_{15}H_{17}N_{O_3} with a molecular weight of approximately 259.3004 g/mol. The presence of the cyclopropylidene group adds to its structural complexity, potentially enhancing its interaction with biological targets.

Research indicates that compounds with similar structural features often interact with various receptors in the central nervous system (CNS). The benzodioxole group is particularly noted for its role in modulating neurotransmitter systems, including serotonin and dopamine pathways. This modulation can lead to effects such as anxiolytic and antidepressant activities.

Structure-Activity Relationships (SAR)

Key Findings:

  • Benzodioxole Derivatives : Studies have shown that modifications on the benzodioxole ring can significantly alter biological activity. For instance, the introduction of methylene dioxy groups has been correlated with enhanced insecticidal properties against vectors like Aedes aegypti .
  • Piperidine Ring Modifications : Alterations in the piperidine structure can influence binding affinity to receptors. For example, methyl substitutions at specific positions have been reported to increase potency at benzodiazepine receptors .

Table 1: Biological Activity Summary

Activity Effect Reference
AntidepressantModulation of serotonin pathways
AnxiolyticInteraction with GABA receptors
InsecticidalLarvicidal activity against Aedes aegypti
CytotoxicityLow toxicity in mammalian cells

Case Studies

  • Antidepressant Effects : A study evaluated the antidepressant-like effects of similar compounds in animal models, demonstrating significant reductions in depressive behaviors when administered . The mechanism was attributed to enhanced serotonergic transmission.
  • Insecticidal Activity : Research focused on 1,3-benzodioxole derivatives highlighted their potential as larvicides against mosquito larvae, with one compound exhibiting an LC50 value of 28.9 μM against Aedes aegypti . This finding suggests that structural features significantly contribute to insecticidal efficacy.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related compounds on human peripheral blood mononuclear cells, revealing no significant cytotoxicity at concentrations up to 5200 μM, indicating a favorable safety profile for potential therapeutic applications .

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